molecular formula C11H7ClFNO2S B13680814 Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate

Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B13680814
M. Wt: 271.70 g/mol
InChI Key: RIEKLESBLFDIEO-UHFFFAOYSA-N
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Description

Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-chloro-4-fluoroaniline with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Properties

Molecular Formula

C11H7ClFNO2S

Molecular Weight

271.70 g/mol

IUPAC Name

methyl 2-(2-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H7ClFNO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(13)4-8(7)12/h2-5H,1H3

InChI Key

RIEKLESBLFDIEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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